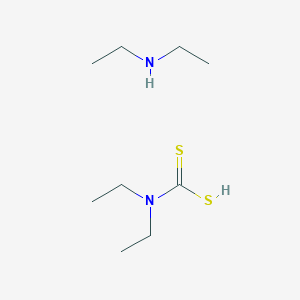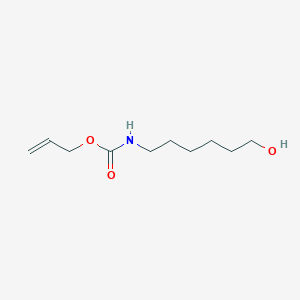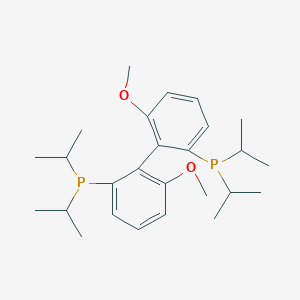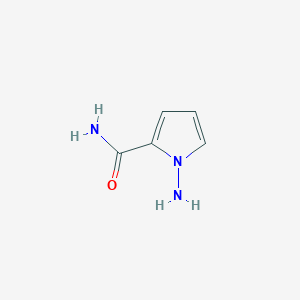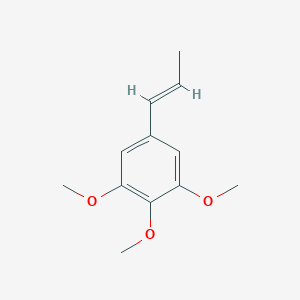![molecular formula C42H62N2O12 B132668 but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone CAS No. 152271-08-4](/img/structure/B132668.png)
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone, also known as HPPPE, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Studies have shown that but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential therapeutic agent. Another direction is to explore its potential as a herbicide in agriculture. Additionally, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone could be used as a building block for the synthesis of novel polymers with unique properties.
Méthodes De Synthèse
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-(bromomethyl)acrylic acid, followed by a reaction with 1,3-dibromopropane and pyrrolidine. The resulting intermediate is then reacted with 4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl)acetonitrile to yield but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone.
Applications De Recherche Scientifique
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been tested as a potential herbicide. In materials science, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been used as a building block for the synthesis of novel polymers.
Propriétés
Numéro CAS |
152271-08-4 |
|---|---|
Nom du produit |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Formule moléculaire |
C42H62N2O12 |
Poids moléculaire |
786.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H29NO4.C4H4O4/c2*1-3-10-23-13-17-11-16(15(2)21)6-7-19(17)24-14-18(22)12-20-8-4-5-9-20;5-3(6)1-2-4(7)8/h2*6-7,11,18,22H,3-5,8-10,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
LAOCGLYVYUMEOP-WXXKFALUSA-N |
SMILES isomérique |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Synonymes |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



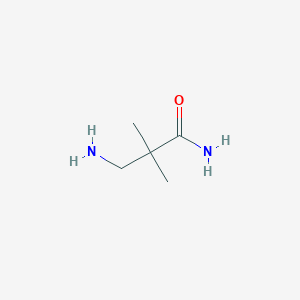
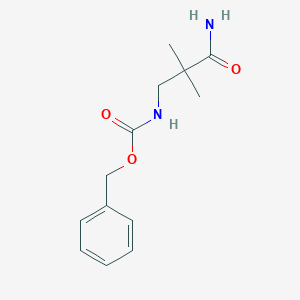
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
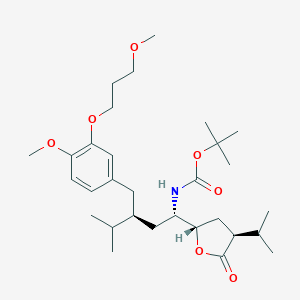
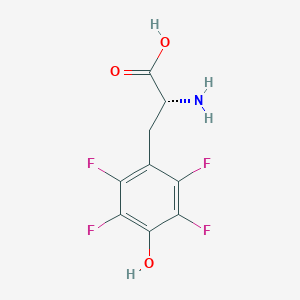
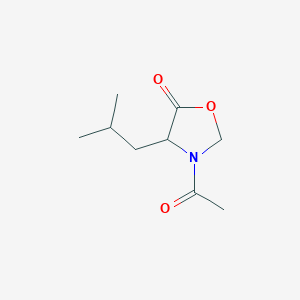
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
